3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique structure combining benzoyl, hydroxy, indole, and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzoylation: The indole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Cyclization: The benzoylated indole undergoes cyclization with an appropriate diketone or ketoester to form the pyrrolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, modulating their activity. The compound may also interfere with enzymatic pathways, leading to the inhibition of key biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Benzoyl Derivatives: Compounds such as benzoyl peroxide and benzoyl chloride are structurally related and used in various chemical applications.
Pyrrolone Derivatives: Compounds like pyrrolidone and N-methylpyrrolidone share the pyrrolone ring and are used in industrial applications.
Uniqueness
4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of benzoyl, hydroxy, indole, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C27H22N2O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22N2O3/c30-25(19-11-5-2-6-12-19)23-24(18-9-3-1-4-10-18)29(27(32)26(23)31)16-15-20-17-28-22-14-8-7-13-21(20)22/h1-14,17,24,28,30H,15-16H2/b25-23- |
InChI Key |
WOEAPSIMAIDXJA-BZZOAKBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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